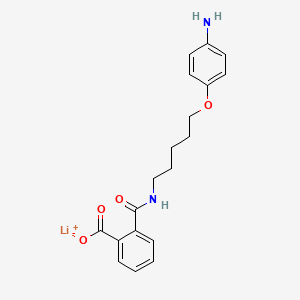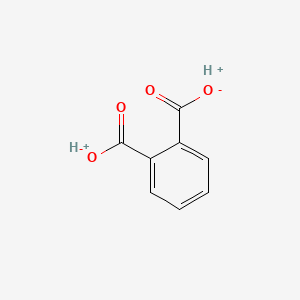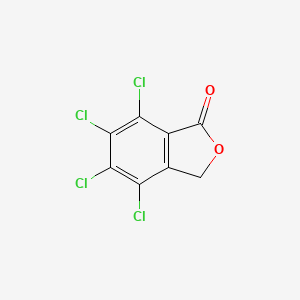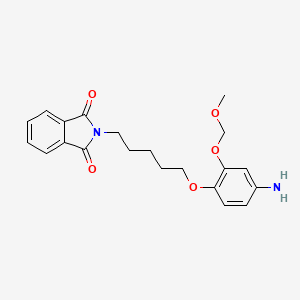
Ota-Vasotocin
Übersicht
Beschreibung
Ota-vasotocin is a ligand used in quantitative receptor autoradiography for oxytocin receptors.
Wissenschaftliche Forschungsanwendungen
Osmoregulation in Wasserorganismen
Ota-Vasotocin, auch bekannt als Arginin-Vasotocin (AVT), und sein Rezeptor (AVTR) wurden in der Osmoregulation von euryhalinen Schwarzen Seebarschen (Acanthopagrus schlegelii) in den Osmoregulationsorganen gefunden. Die AVT- und AVTR-Transkripte wurden im Filament- und Lamellenbereich der Kiemen des Schwarzen Seebarsches identifiziert . Dies deutet darauf hin, dass this compound eine entscheidende Rolle bei der Aufrechterhaltung des Gleichgewichts von Wasser und Salzen in Wasserorganismen spielt .
Regulation der Nierenfunktion
Die AVT- und AVTR-Transkripte wurden auch in den proximalen Tubuli, den distalen Tubuli und dem Sammelrohr der Niere gefunden . Dies deutet darauf hin, dass this compound an der Regulierung der Nierenfunktion beteiligt sein kann, insbesondere an den Filtrations- und Resorptionsprozessen .
Regulierung des Verdauungssystems
Im Darm wurden die AVT- und AVTR-Transkripte in der basolateralen Membran der Enterozyten gefunden . Dies deutet darauf hin, dass this compound eine Rolle bei der Regulierung des Verdauungssystems spielen kann, möglicherweise die Nährstoffaufnahme und das Flüssigkeitsgleichgewicht beeinflusst .
Sensorische Verarbeitung
Untersuchungen haben gezeigt, dass genetische Variationen in den Vasotocin-Rezeptor (VTR)-Genen, an die this compound bindet, die sensorische Verarbeitung beeinflussen können . Dies deutet darauf hin, dass this compound eine Rolle dabei spielen kann, wie das zentrale Nervensystem sensorische Reize als Reaktion auf Umweltsignale sammelt, interpretiert und reguliert .
Neuroanatomische Korrelationen
Studien haben einen Zusammenhang zwischen funktionellen Polymorphismen in Vasotocin-Rezeptor (VTR)-Genen und neuroanatomischen Merkmalen wie der kortikalen Dicke gefunden . Dies deutet darauf hin, dass this compound die Gehirnstruktur beeinflussen kann, möglicherweise kognitive Funktionen beeinträchtigt .
Potenzielle Auswirkungen auf neurologische Entwicklungsstörungen
Die Rolle von this compound bei der sensorischen Verarbeitung und seine Korrelation mit der kortikalen Dicke hat zukünftige Auswirkungen auf ein besseres Verständnis von sensorischen Anomalien bei neurologischen Entwicklungsstörungen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Behandlungen für diese Störungen eingesetzt werden könnte .
Wirkmechanismus
Target of Action
Ota-vasotocin, a ligand used in quantitative receptor autoradiography, primarily targets oxytocin receptors . These receptors play a crucial role in various physiological and behavioral processes, including social bonding, stress regulation, and fear response .
Mode of Action
It’s known that oxytocin and vasopressin, two closely related neuropeptides, have neuromodulatory actions in a large number of brain regions . These peptides can bind to both oxytocin and vasopressin receptors, leading to a variety of changes in the body .
Biochemical Pathways
Oxytocin and vasopressin, which this compound is homologous to, are part of an integrated and adaptive system known as the oxytocin-vasopressin pathway . This pathway involves various behavioral systems, including olfaction and social interactions, fear and homeostasis, learning and memory, and sensory and motor systems . The exact biochemical pathways affected by this compound are yet to be elucidated.
Pharmacokinetics
It’s known that oxytocin, a closely related peptide, can be rapidly and locally released in different brain areas . This suggests that this compound might also have similar properties, influencing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of effects associated with oxytocin and vasopressin. For instance, oxytocin in the central nucleus of the amygdala (CeA) reduces contextual fear responses, while in the bed nucleus of the stria terminalis (BNST), it facilitates cued fear and reduces fear responses to un-signaled, diffuse threats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the effects of oxytocin and vasopressin are known to be brain site-specific, sex-specific, and dependent on a prior stress history . Therefore, it’s plausible that similar factors could also influence the action of this compound.
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMXBLPNDFGOB-YKVWRKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N11O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150640 | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114056-26-7 | |
| Record name | Ota-vasotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



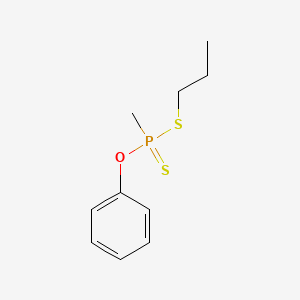
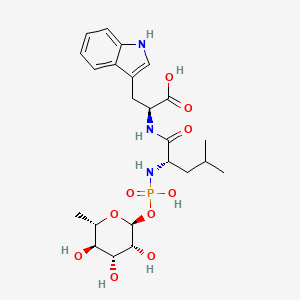
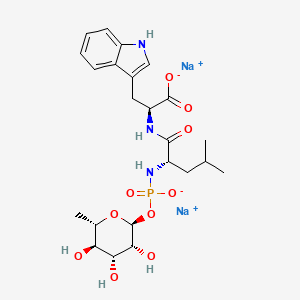

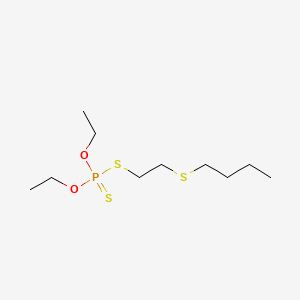
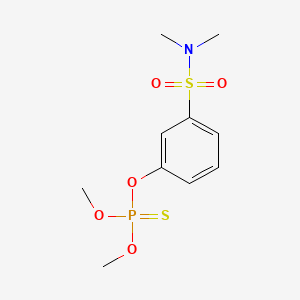


![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)

